molecular formula C34H32O5 B12380168 Typhatifolin B

Typhatifolin B

Cat. No.: B12380168
M. Wt: 520.6 g/mol
InChI Key: CKLFGWRBFQQJRP-WBIIXFLZSA-N
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Description

Typhatifolin B is a rare flavanone-diarylheptanoid hybrid compound isolated from the pollen of the medicinal plant Typha angustifolia. It has garnered significant attention due to its potent anti-cancer properties, particularly against breast cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Typhatifolin B is typically isolated from natural sources, specifically from the pollen of Typha angustifolia. The isolation process involves solvent extraction followed by chromatographic techniques to purify the compound .

Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: Typhatifolin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its chemical properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .

Mechanism of Action

Typhatifolin B exerts its anti-cancer effects by inducing apoptosis and causing G0/G1 cell cycle arrest. It also inhibits cell migration and invasion. The compound activates the transforming growth factor beta 1 (TGF-β1) signaling pathway, which plays a crucial role in its anti-tumor activity .

Comparison with Similar Compounds

  • Typhatifolin A
  • Typhatifolin C
  • Typhatifolin D

Comparison: While all Typhatifolins (A-D) exhibit anti-cancer properties, Typhatifolin B is particularly notable for its potent activity against breast cancer cells. It induces apoptosis and cell cycle arrest more effectively than its counterparts, making it a unique and valuable compound for cancer research .

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating and purifying Typhatifolin B from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) or high-performance liquid chromatography (HPLC) for purification. Structural confirmation requires spectroscopic methods: nuclear magnetic resonance (NMR) for carbon and hydrogen profiling, and mass spectrometry (MS) for molecular weight determination . Replicate extractions (≥3 trials) are critical to ensure yield consistency, with purity assessed via HPLC-UV or thin-layer chromatography (TLC) .

Q. Which analytical techniques are most reliable for characterizing the structural stability of this compound under varying physiological conditions?

  • Methodological Answer : Stability studies should employ differential scanning calorimetry (DSC) to assess thermal degradation and liquid chromatography-mass spectrometry (LC-MS) to monitor hydrolytic or oxidative breakdown products. Accelerated stability testing (e.g., 40°C/75% relative humidity) over 1–3 months can simulate long-term storage conditions. Include control samples and statistical validation of degradation kinetics using Arrhenius modeling .

Q. How can researchers design in vitro assays to evaluate this compound’s bioactivity without conflating cytotoxicity with therapeutic effects?

  • Methodological Answer : Use dose-response curves across multiple cell lines (e.g., cancer vs. non-cancerous cells) to differentiate cytotoxic and therapeutic effects. Include viability assays (MTT, ATP luminescence) and apoptosis markers (Annexin V/PI staining). Normalize bioactivity data to baseline cytotoxicity thresholds, and apply false discovery rate (FDR) corrections to minimize Type I errors in high-throughput screens .

Advanced Research Questions

Q. What experimental strategies are effective for resolving contradictions in reported pharmacological mechanisms of this compound (e.g., anti-inflammatory vs. pro-apoptotic effects)?

  • Methodological Answer : Conduct pathway enrichment analysis using RNA sequencing or proteomics to identify context-dependent signaling pathways (e.g., NF-κB vs. caspase activation). Compare results across in vivo models (e.g., zebrafish inflammation assays vs. xenograft tumors) and use meta-analysis to assess dose- and tissue-specific effects. Transient knockdown (siRNA) of candidate targets can isolate mechanism-specific outcomes .

Q. How should researchers optimize preclinical studies to evaluate this compound’s pharmacokinetics while minimizing interspecies variability?

  • Methodological Answer : Use crossover study designs in multiple animal models (rodents, non-rodents) with matched dosing regimens. Measure plasma concentration-time profiles via LC-MS and calculate parameters (AUC, C~max~, t~1/2~). Apply allometric scaling to extrapolate human pharmacokinetics and validate with in vitro hepatocyte clearance assays. Report interspecies differences using coefficient of variation (CV) thresholds (e.g., CV >30% indicates high variability) .

Q. What statistical approaches are robust for analyzing dose-dependent synergistic effects of this compound in combination therapies?

  • Methodological Answer : Use the Chou-Talalay combination index (CI) method to quantify synergism/antagonism. Design experiments with fixed-ratio dilutions (e.g., 1:1, 1:2) and analyze data using CompuSyn software. Validate findings with Bliss independence modeling and sensitivity analysis to exclude outlier-driven false positives .

Q. Data Interpretation and Validation

Q. How can conflicting data on this compound’s toxicity profile be systematically addressed?

  • Methodological Answer : Apply the Hill criteria for toxicity assessment: strength of association, consistency across studies, and biological plausibility. Re-evaluate experimental conditions (e.g., solvent used, exposure duration) from conflicting studies. Perform systematic reviews with predefined inclusion/exclusion criteria (Table C-1, ) and use funnel plots to detect publication bias .

Q. What validation protocols are essential for confirming this compound’s target engagement in cellular models?

  • Methodological Answer : Employ cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) to verify direct target binding. Use CRISPR-Cas9 knockouts or overexpression models to confirm functional relevance. Cross-validate with biophysical methods (surface plasmon resonance) for binding affinity measurements .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when documenting this compound’s experimental protocols?

  • Methodological Answer : Follow NIH preclinical reporting guidelines: detail solvent purity, equipment calibration, and batch numbers of reagents. Publish raw data (e.g., NMR spectra, LC-MS chromatograms) in supplementary materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles and provide step-by-step protocols on repositories like protocols.io .

Q. What ethical frameworks apply to in vivo studies of this compound’s long-term toxicity?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies: justify sample sizes via power analysis, report humane endpoints, and include sham-operated controls. Obtain approval from institutional animal care committees (IACUC) and disclose conflicts of interest .

Properties

Molecular Formula

C34H32O5

Molecular Weight

520.6 g/mol

IUPAC Name

(2S)-5,7-dihydroxy-6-[(E,1R,5S)-5-hydroxy-1,7-diphenylhept-2-enyl]-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C34H32O5/c35-26(20-19-23-11-4-1-5-12-23)17-10-18-27(24-13-6-2-7-14-24)32-28(36)22-31-33(34(32)38)29(37)21-30(39-31)25-15-8-3-9-16-25/h1-16,18,22,26-27,30,35-36,38H,17,19-21H2/b18-10+/t26-,27-,30+/m1/s1

InChI Key

CKLFGWRBFQQJRP-WBIIXFLZSA-N

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)[C@H](/C=C/C[C@H](CCC3=CC=CC=C3)O)C4=CC=CC=C4)O)C5=CC=CC=C5

Canonical SMILES

C1C(OC2=C(C1=O)C(=C(C(=C2)O)C(C=CCC(CCC3=CC=CC=C3)O)C4=CC=CC=C4)O)C5=CC=CC=C5

Origin of Product

United States

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